4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Overview
Description
4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrrolopyridine core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrrolopyridine derivatives.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyltrimethylsilane or trifluoromethanesulfonic acid.
Carboxylation: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromic acid.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the carboxylic acid group to alcohols or other reduced forms.
Substitution: Substitution reactions can occur at various positions on the pyrrolopyridine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidized derivatives such as ketones or carboxylic acids.
Reduced derivatives such as alcohols.
Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Its trifluoromethyl group imparts unique chemical properties that are valuable in the design of new compounds.
Biology: In biological research, the compound is used to study enzyme inhibition and receptor binding. Its unique structure allows it to interact with biological targets in ways that simpler compounds cannot.
Medicine: The compound has potential applications in drug discovery and development. Its ability to modulate biological processes makes it a candidate for the development of new therapeutic agents.
Industry: In the chemical industry, the compound is used in the synthesis of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid exerts its effects depends on its molecular targets and pathways involved. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing it from catalyzing its normal reaction. The trifluoromethyl group enhances binding affinity and selectivity.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: A pyridine derivative with a similar trifluoromethyl group.
Trifluoromethylated benzaldehyde: Another compound with a trifluoromethyl group attached to a benzene ring.
Uniqueness: The uniqueness of 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid lies in its pyrrolopyridine core, which provides a different structural framework compared to simpler trifluoromethylated compounds. This structural difference can lead to distinct biological and chemical properties.
Properties
IUPAC Name |
4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-13-7-6(5)4(3-14-7)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWGGTKYEPMYDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(F)(F)F)C(=CN2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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